Sodium octadecadienyl sulfate

Description

Sodium octadecyl sulfate (C₁₈H₃₇NaO₄S), often mistakenly referred to as "sodium octadecadienyl sulfate" in some literature (likely due to nomenclature inconsistencies), is a long-chain alkyl sulfate surfactant. Its molecular weight is approximately 372.54 g/mol, and it is characterized by an 18-carbon saturated hydrocarbon chain (octadecyl group) bonded to a sulfate ester and a sodium counterion . This compound is widely used in industrial applications, including emulsification, detergency, and as a stabilizer in polymer synthesis.

Key properties:

- Molecular Formula: C₁₈H₃₇NaO₄S

- IUPAC Name: Sodium octadecyl sulfate

- Synonym(s): Sodium stearyl sulfate, n-octadecyl sulfate sodium salt .

Properties

Molecular Formula |

C18H33NaO4S |

|---|---|

Molecular Weight |

368.5 g/mol |

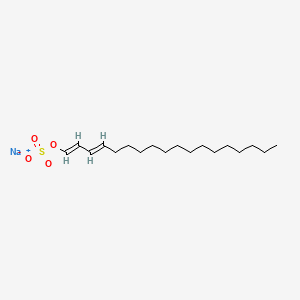

IUPAC Name |

sodium;[(1E,3E)-octadeca-1,3-dienyl] sulfate |

InChI |

InChI=1S/C18H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h15-18H,2-14H2,1H3,(H,19,20,21);/q;+1/p-1/b16-15+,18-17+; |

InChI Key |

PHYHEYLWAZJDDA-DCPGAFKKSA-M |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/C=C/OS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC=COS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium octadecadienyl sulfate typically involves the sulfation of octadecadienoic acid. The reaction is carried out by treating octadecadienoic acid with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors where octadecadienoic acid is continuously fed and reacted with sulfur trioxide gas. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through various separation techniques such as distillation or crystallization .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the double bonds in the hydrocarbon chain.

Substitution: The sulfate group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base.

Major Products:

Oxidation: Formation of epoxides and diols.

Reduction: Saturated hydrocarbons.

Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

Sodium octadecadienyl sulfate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium octadecadienyl sulfate is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The sulfate group interacts with water molecules, while the hydrophobic tail interacts with non-polar substances, facilitating their dispersion in water .

Comparison with Similar Compounds

Comparison with Similar Alkyl Sulfates

Alkyl sulfates are anionic surfactants distinguished by their hydrocarbon chain length and functional groups. Below is a comparative analysis of sodium octadecyl sulfate with structurally related compounds.

2.1 Sodium Dodecyl Sulfate (SDS)

- Molecular Formula : C₁₂H₂₅NaO₄S

- Molecular Weight : 288.38 g/mol .

- Key Differences :

- Chain Length : SDS has a shorter 12-carbon chain, enhancing its water solubility compared to sodium octadecyl sulfate.

- Applications : SDS is a staple in biochemical laboratories for protein denaturation and electrophoresis, whereas sodium octadecyl sulfate’s longer chain makes it more suitable for industrial emulsification and high-pH environments .

- Critical Micelle Concentration (CMC) : SDS has a higher CMC (~8 mM) due to its shorter hydrophobic tail, while sodium octadecyl sulfate’s CMC is significantly lower (<1 mM), favoring micelle formation at lower concentrations .

2.2 Sodium Cetostearyl Sulfate

- Molecular Formula : Blend of C₁₆ (cetyl) and C₁₈ (stearyl) chains.

- Key Differences :

- Chain Heterogeneity : Cetostearyl sulfate is a mixture of cetyl (C₁₆) and stearyl (C₁₈) chains, offering intermediate properties between SDS and sodium octadecyl sulfate.

- Applications : Used in pharmaceuticals and cosmetics as a foam booster, whereas sodium octadecyl sulfate is preferred in heavy-duty industrial processes due to its stability .

2.3 Sodium Lauryl Sulfate (SLS)

- Molecular Formula : C₁₂H₂₅NaO₄S (identical to SDS but often differentiated by purity grades).

- Key Differences :

Data Table: Comparative Properties of Alkyl Sulfates

Research Findings and Industrial Relevance

- Thermal Stability : Sodium octadecyl sulfate exhibits superior thermal stability compared to SDS, with decomposition temperatures exceeding 200°C, making it suitable for high-temperature industrial processes .

- Environmental Impact : Longer-chain sulfates like sodium octadecyl sulfate are less biodegradable than SDS, necessitating stringent waste management protocols .

Nomenclature Clarification

The term "octadecadienyl" (implying two double bonds in the hydrocarbon chain) appears in some sources but conflicts with the molecular formula (C₁₈H₃₇), which indicates a fully saturated chain. This discrepancy likely arises from historical naming errors or misclassification in older literature .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.